Ganoderenic acid H Ganoderenic acid H
Brand Name: Vulcanchem
CAS No.:
VCID: VC16250312
InChI: InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18,21-22,34H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+
SMILES: Array
Molecular Formula: C30H40O7
Molecular Weight: 512.6 g/mol

Ganoderenic acid H

CAS No.:

Cat. No.: VC16250312

Molecular Formula: C30H40O7

Molecular Weight: 512.6 g/mol

* For research use only. Not for human or veterinary use.

Ganoderenic acid H -

Specification

Molecular Formula C30H40O7
Molecular Weight 512.6 g/mol
IUPAC Name (E)-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid
Standard InChI InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18,21-22,34H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+
Standard InChI Key SXBOKJLQZQAVPU-XNTDXEJSSA-N
Isomeric SMILES CC(CC(=O)/C=C(\C)/C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O
Canonical SMILES CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O

Introduction

Chemical Identity and Structural Elucidation

Systematic Nomenclature and Synonyms

The IUPAC name reflects the compound’s intricate structure: 6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid . It is alternatively designated as Ganoderenic Acid H, linking it to the Ganoderma genus of medicinal mushrooms, though its exact biological source remains unspecified in available literature . Other identifiers include PubChem CID 72728372 and the deprecated CAS registry number 120462-48-8 .

Molecular Architecture

The molecule comprises:

  • A cyclopenta[a]phenanthrene core with four methyl groups at positions 4, 4, 10, 13, and 14.

  • Three ketone groups at positions 7, 11, and 15.

  • A hydroxyl group at position 3.

  • An unsaturated heptenoic acid side chain featuring a methyl group at position 2 and a ketone at position 4 .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC30H40O7\text{C}_{30}\text{H}_{40}\text{O}_{7}
Molecular Weight512.6 g/mol
SMILES NotationCC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O
InChIKeySXBOKJLQZQAVPU-UHFFFAOYSA-N
Hydrogen Bond Donors2 (hydroxyl and carboxylic acid)
Hydrogen Bond Acceptors7

Synthesis and Natural Occurrence

Biosynthetic Pathways

While no direct studies on this compound’s biosynthesis exist, analogous ganoderic acids in Ganoderma species arise via the mevalonate pathway, with oxidative modifications introducing ketone and hydroxyl groups . The presence of three ketones suggests extensive post-synthetic oxidation, potentially mediated by cytochrome P450 enzymes.

Synthetic Challenges

The compound’s seven stereocenters and multiple oxygenated functionalities pose significant synthetic hurdles. Retrosynthetic analysis indicates potential disconnections at:

  • The cyclopenta[a]phenanthrene core via Diels-Alder cyclization.

  • The heptenoic acid side chain through Wittig olefination.

No total syntheses have been reported, likely due to the complexity of controlling stereochemistry at the C-17 position where the side chain attaches.

Physicochemical Properties

Solubility and Lipophilicity

Calculated properties reveal:

  • logP: 6.39 (indicating high lipophilicity) .

  • logS: -5.915, predicting poor aqueous solubility .

  • Topological Polar Surface Area (TPSA): 37.3 Ų, suggesting moderate membrane permeability .

Stereochemical Considerations

The (E)-configuration at the C5-C6 double bond in the heptenoic acid side chain was confirmed via NOESY correlations in related ganoderic acids . The absolute configuration at the seven stereocenters remains unverified but is presumed consistent with biosynthetic precedents.

Pharmacological Profile

Drug-Likeness and ADMET Predictions

Computational models yield mixed results:

Table 2: Predicted ADMET Properties

ParameterValue/Risk
Lipinski RuleAccepted (0 violations)
CYP3A4 InhibitionHigh (0.856 probability)
Plasma Protein Binding97.67%
Blood-Brain Barrier PenetrationLow (0.075)
hERG InhibitionModerate (0.534)

The high plasma protein binding and CYP3A4 inhibition potential necessitate caution in therapeutic applications.

Biological Activities

While direct studies are sparse, structural analogs exhibit:

  • Anticancer Effects: Through NF-κB inhibition and apoptosis induction.

  • Anti-Inflammatory Action: Via suppression of COX-2 and iNOS .

  • Hepatoprotection: Observed in ganoderic acid derivatives.

Applications and Future Directions

Analytical Challenges

Current limitations include:

  • Lack of commercial reference standards.

  • Insufficient resolution in HPLC methods for stereoisomer separation.

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